Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This particular compound is known for its unique chemical structure, which includes an indole ring, a cyclohexylmethyl group, and a propoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and amines. For this compound, the synthetic route may involve the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a propanol derivative reacts with the indole compound.
Cyclohexylmethyl Group Addition: The cyclohexylmethyl group can be added through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the amine group on the indole compound.
Formation of the Benzamide: The final step involves the condensation of the synthesized intermediate with benzoic acid or its derivatives in the presence of a catalyst, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth@IL/ZrCl4, provides a green and efficient pathway for the synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various applications.
Uniqueness
Benzamide, 2-(3-((cyclohexylmethyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to its specific chemical structure, which includes an indole ring and a cyclohexylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
119265-48-4 |
---|---|
Molecular Formula |
C25H32ClN3O2 |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[3-(cyclohexylmethylamino)propoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H31N3O2.ClH/c29-25(28-23-12-6-11-22-20(23)14-16-27-22)21-10-4-5-13-24(21)30-17-7-15-26-18-19-8-2-1-3-9-19;/h4-6,10-14,16,19,26-27H,1-3,7-9,15,17-18H2,(H,28,29);1H |
InChI Key |
BMABYUKWPWHBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCCCOC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C=CN4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.